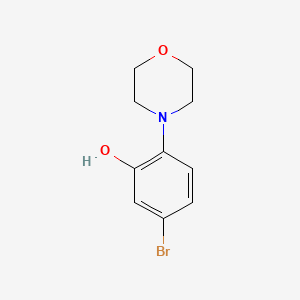

5-Bromo-2-morpholinophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-morpholin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-8-1-2-9(10(13)7-8)12-3-5-14-6-4-12/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJSQOIKSFTNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304317 | |

| Record name | 5-Bromo-2-(4-morpholinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171917-72-8 | |

| Record name | 5-Bromo-2-(4-morpholinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171917-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(4-morpholinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Morpholinophenol

Strategies for Bromination of Phenolic Substrates

The hydroxyl group of a phenol (B47542) is a strongly activating ortho-, para-directing group in electrophilic aromatic substitution reactions, such as bromination. This inherent reactivity must be carefully managed to achieve the desired substitution pattern.

Achieving regioselective bromination to obtain the 5-bromo isomer requires overcoming the directing effects of the hydroxyl group, which strongly favors substitution at the ortho and para positions (positions 2, 4, and 6). In a potential precursor like 2-morpholinophenol (B1351176), the morpholino group is also an activating ortho-, para-director. This would further activate positions 4 and 6 (para and ortho to the hydroxyl group, respectively) and position 3 (ortho to the morpholino group). Therefore, direct bromination of 2-morpholinophenol would likely lead to a mixture of products, with bromination at the highly activated 4- and 6-positions being predominant.

To achieve the desired 5-bromo substitution, several strategies can be employed:

Use of a directing or protecting group: A bulky protecting group can be temporarily installed on the hydroxyl group to sterically hinder the ortho positions. However, this would not solve the issue of the para-position's high reactivity. A more effective approach could involve the use of a directing group that favors meta-bromination relative to its own position.

Multi-step synthesis involving rearrangement or displacement: A less direct but potentially more selective route could involve the synthesis of an isomeric compound that can be rearranged to the desired product, or a precursor where a different functional group is later converted to bromine.

Control of reaction conditions: The choice of brominating agent, solvent, and temperature can influence the regioselectivity of the reaction. For instance, using milder brominating agents or specific solvent systems can sometimes lead to different isomeric ratios.

A plausible approach to control regioselectivity is to start with a phenol that is already substituted in a way that directs the bromine to the desired position. For instance, starting with a substrate that has a blocking group at the 4-position would be a viable strategy.

| Brominating Agent | Solvent | Typical Conditions | Comments |

| Bromine (Br₂) | Acetic Acid | Room Temperature | Often leads to polybromination and a mixture of isomers in activated phenols. |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724)/DMF | Room Temperature or gentle heating | A milder alternative to Br₂, can offer better selectivity. |

| Tetrabutylammonium tribromide (TBATB) | Dichloromethane (B109758) | Room Temperature | A solid, safer alternative to liquid bromine, known for its high selectivity in some cases. reddit.com |

This table is interactive. You can sort and filter the data.

Catalysts can play a crucial role in enhancing the rate and controlling the selectivity of bromination reactions.

Lewis Acid Catalysts: Traditional Lewis acids like FeBr₃ or AlCl₃ are often used to polarize the Br-Br bond, making the bromine more electrophilic. While effective, they can also lead to over-bromination and may not provide the desired regioselectivity for highly activated substrates like phenols.

General Base Catalysis: Studies have shown that the bromination of phenols in aqueous solutions can be catalyzed by carboxylate anions. cdnsciencepub.comcdnsciencepub.com This type of catalysis involves the deprotonation of the phenolic hydroxyl group concurrently with the electrophilic attack by bromine, potentially influencing the reaction's regiochemical outcome.

Zeolite Catalysts: Zeolites are microporous aluminosilicate (B74896) minerals that can act as shape-selective catalysts. The defined pore structure of zeolites can control which isomers are formed by sterically hindering the formation of bulkier products. This approach could potentially favor the formation of the 5-bromo isomer if the transition state leading to other isomers is sterically disfavored within the zeolite pores.

| Catalyst Type | Example | Proposed Role | Potential Advantages |

| Lewis Acid | FeBr₃ | Polarization of Br₂ | Increased reaction rate |

| General Base | Acetate (B1210297) | Deprotonation of phenol | Can be used in aqueous media |

| Heterogeneous | Zeolites | Shape selectivity | Ease of separation, potential for high regioselectivity |

This table is interactive. You can sort and filter the data.

Introduction of the Morpholine (B109124) Moiety

The introduction of the morpholine ring can be accomplished either before or after the bromination step. Given the challenges with regioselective bromination of 2-morpholinophenol, a more controlled approach would be to introduce the morpholine moiety onto a pre-brominated phenol.

A common method for forming an N-aryl bond is through nucleophilic aromatic substitution (SNAr). This reaction typically requires an aromatic ring that is activated by electron-withdrawing groups ortho and/or para to a good leaving group (like a halogen). In the case of a simple bromophenol, the ring is not sufficiently activated for SNAr to occur readily with an amine nucleophile like morpholine.

However, under forcing conditions (high temperature and pressure) or with the use of a strong base, nucleophilic substitution can sometimes be achieved. A more viable substrate for this approach would be a di-halogenated phenol, for example, 5-bromo-2-fluorophenol (B123259). The fluorine atom is a much better leaving group in SNAr reactions than bromine. Morpholine would preferentially displace the fluorine atom, leaving the bromine atom intact.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds and are generally more versatile and occur under milder conditions than SNAr reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is highly suitable for the synthesis of 5-Bromo-2-morpholinophenol. A plausible synthetic route would involve the coupling of 2,5-dibromophenol (B1293422) with morpholine. The challenge in this case is the selective reaction at the 2-position over the 5-position. The relative reactivity of the two C-Br bonds can be influenced by the choice of palladium catalyst, ligand, base, and reaction conditions. Often, the C-Br bond ortho to a hydroxyl group can exhibit different reactivity compared to one meta to it.

Alternatively, starting with 5-bromo-2-chlorophenol (B68879) or 5-bromo-2-iodophenol (B1374690) could provide better selectivity for the coupling reaction at the 2-position, as the reactivity of aryl halides in these reactions generally follows the order I > Br > Cl.

Key components of the Buchwald-Hartwig amination for this synthesis would include:

Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used.

Phosphine (B1218219) Ligand: A wide variety of phosphine ligands have been developed to facilitate this reaction. Bulky, electron-rich ligands are generally the most effective. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and various biarylphosphine ligands like XPhos, SPhos, and RuPhos.

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice.

Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typically used.

| Ligand | Catalyst System | Base | Typical Temperature | Comments |

| BINAP | Pd₂(dba)₃ | NaOt-Bu | 80-110 °C | One of the earlier, effective ligands for N-arylation. wikipedia.org |

| XPhos | Pd₂(dba)₃ or G3-XPhos precatalyst | NaOt-Bu or K₃PO₄ | Room Temperature to 100 °C | Highly active ligand allowing for a broad substrate scope. |

| RuPhos | Pd(OAc)₂ or G3-RuPhos precatalyst | K₂CO₃ or Cs₂CO₃ | 80-120 °C | Effective for coupling with a variety of N-heterocycles. |

This table is interactive. You can sort and filter the data.

Advanced Synthetic Techniques and Green Chemistry Principles

In line with modern synthetic chemistry, the development of methodologies for preparing this compound should consider principles of green chemistry and employ advanced techniques to improve efficiency and reduce environmental impact.

Green Chemistry Principles in Bromination: To make the bromination step greener, the use of hazardous solvents like carbon tetrachloride should be avoided. researchgate.net More environmentally benign solvents such as water or acetic acid could be considered. hrpub.org The use of N-bromosuccinimide (NBS) is often considered a greener alternative to elemental bromine as it is a solid and easier to handle, although it has a lower atom economy. wordpress.com Catalytic methods using benign oxidants like hydrogen peroxide with a bromide salt also represent a greener approach.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. mdpi.comsyrris.comrsc.org The synthesis of this compound, particularly the potentially hazardous bromination step or the exothermic coupling reaction, could be well-suited for a flow chemistry setup. This would allow for precise control of reaction parameters and minimize the handling of hazardous reagents.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and improved yields. Both the bromination and the Buchwald-Hartwig amination steps could potentially be optimized using microwave-assisted synthesis.

By integrating these advanced techniques and green chemistry principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also safer and more environmentally sustainable.

Solvent-Free Reaction Conditions in Related Syntheses

The paradigm of green chemistry has propelled the development of solvent-free reaction conditions to minimize the environmental impact of chemical synthesis. Such "neat" reactions often lead to improved efficiency, higher yields, simplified work-up procedures, and reduced waste generation. While a specific solvent-free synthesis for this compound is not extensively documented, the principles can be extrapolated from the synthesis of analogous compounds.

In the realm of heterocyclic chemistry, solvent-free conditions have been successfully employed. For instance, the synthesis of propargylamines, which involves the coupling of aldehydes, amines, and alkynes, has been effectively carried out without a solvent, often catalyzed by metals like copper or gold. nih.gov One such methodology involved a gold-catalyzed direct intermolecular coupling of a ketone (cyclohexanone), a secondary amine (morpholine), and an alkyne (phenylacetylene) under neat conditions at 60 °C, demonstrating the feasibility of forming C-N bonds solvent-free. nih.gov Similarly, a nickel-catalyzed three-component coupling of an aldehyde, alkyne, and amine has been demonstrated at 80 °C under solvent-free conditions. nih.gov

Another relevant example is the thermal, solvent-free, and catalyst-free addition of o-aminobenzophenone with aryl isothiocyanates to produce 4-phenyl-4-hydroxyquinazolin-2-thiones in nearly quantitative yields. rsc.org These examples underscore a growing trend towards minimizing solvent use, which could be adapted for the synthesis of this compound, potentially through the direct arylation of morpholine with a suitable bromophenol derivative under thermal, catalyst-mediated conditions without a solvent.

Table 1: Examples of Solvent-Free Syntheses of Related Compound Classes

| Product Class | Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Propargylamines | Cyclohexanone, Morpholine, Phenylacetylene | 4 mol% AuBr₃, 60 °C | Good | nih.gov |

| Propargylamines | Aldehyde, Alkyne, Amine | Nickel-exchanged zeolite, 80 °C | High | nih.gov |

Microwave-Assisted Organic Synthesis of Analogous Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. mdpi.commdpi.com This technology is particularly applicable to the synthesis of heterocyclic compounds like morpholine derivatives.

The synthesis of morpholine-based chalcones has been reported using microwave irradiation, which was found to be a more reliable and eco-friendly heating method, resulting in faster reactions and higher conversion rates. mdpi.com Similarly, the synthesis of various acetamide (B32628) derivatives, including those with morpholine moieties, has been successfully achieved under microwave irradiation, significantly reducing reaction times while improving yields. mdpi.com In one study, the synthesis of quinoline (B57606) and isoquinoline (B145761) derivatives incorporating a morpholine ring was conducted using microwave-assisted methods to produce novel compounds with potential biological activity. nih.gov A method for synthesizing 2-morpholone derivatives also highlights the use of microwave radiation (130-900W) for short reaction times (2 to 15 minutes), effectively shortening preparation time and saving energy. google.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Morpholine Derivatives

| Compound Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage of Microwave | Reference |

|---|---|---|---|---|

| Morpholine-based Chalcones | Not specified | Shorter | Faster reaction, higher conversion | mdpi.com |

| Morpholine Acetamides | Sluggish | Shorter | Increased yields, reduced time | mdpi.com |

Chemoenzymatic Approaches for Selective Functionalization

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional chemical methods, offering a powerful strategy for the functionalization of complex molecules. nih.gov Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, which is particularly advantageous for multifunctional molecules like phenols. nih.govresearchgate.net

For phenolic compounds, enzymes such as lipases and peroxidases have been used for various transformations. For example, immobilized lipase (B570770) from Candida antarctica has been used to obtain lipidic phenols from a phenol and free fatty acids. nih.gov Horseradish peroxidase (HRP) has been employed in the oxidative polymerization of functionalized phenols. plu.mx Another key enzymatic transformation for phenols is sulfation, which can be achieved using sulfotransferases. mdpi.com While chemical sulfation using SO₃ complexes is common, enzymatic methods offer an alternative for targeted modifications. mdpi.com

Isolation and Purification Strategies for this compound

The effective isolation and purification of the target compound are critical steps to ensure its chemical identity and purity. For brominated phenolic compounds, a combination of techniques is typically employed, leveraging differences in polarity, solubility, and volatility between the product and any impurities or unreacted starting materials.

Crystallization and Precipitation: A common initial purification step for solid organic compounds is recrystallization from a suitable solvent or solvent mixture. For brominated phenols, which are often crystalline solids, this can be a highly effective method. google.com A process for brominating phenols describes a method where the product precipitates as a white crystalline solid from a two-phase solvent system upon cooling, requiring only washing and drying for purification. google.com This suggests that this compound might be purified by carefully selecting a solvent system where its solubility is high at an elevated temperature but low at room temperature or below.

Chromatographic Techniques: Column chromatography is a versatile and widely used method for purifying organic compounds. researchgate.net For bromophenols, silica (B1680970) gel is a common stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The polarity of the eluent is adjusted to achieve optimal separation of the target compound from impurities. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for achieving very high purity or for isolating small quantities of material. researchgate.net

Extraction: Liquid-liquid extraction is a fundamental technique used during the workup of a reaction. Following a synthesis, the reaction mixture is often quenched with water and extracted with an organic solvent like dichloromethane or ethyl acetate. The pH of the aqueous layer can be adjusted to ensure the phenolic product is in its neutral form, maximizing its solubility in the organic phase. chemicalbook.com For instance, in the synthesis of 5-bromo-2-chlorophenol, the product was extracted into tert-butyl methyl ether after acidification of the aqueous phase. chemicalbook.com

Distillation: For liquid bromophenols or those with a sufficiently low melting point, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities. orgsyn.orgorgsyn.org However, given the likely solid nature and higher molecular weight of this compound, this method may be less applicable than crystallization or chromatography.

Table 3: Common Purification Techniques for Brominated Phenols

| Technique | Principle | Applicability to this compound | Reference |

|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures | High, likely to be a crystalline solid | google.com |

| Column Chromatography | Differential adsorption on a stationary phase | High, for separating from starting materials and byproducts | researchgate.net |

| HPLC | High-resolution separation based on polarity | High, for achieving analytical purity | researchgate.net |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | High, essential for reaction workup | chemicalbook.com |

Spectroscopic and Structural Elucidation of 5 Bromo 2 Morpholinophenol and Its Analogs

Vibrational Spectroscopy for Functional Group Identification

Specific experimental vibrational spectroscopy data for 5-Bromo-2-morpholinophenol is not available in the public domain.

Infrared (IR) Spectroscopy

Specific IR data for this compound is not available in the reviewed literature.

Based on the functional groups present in this compound, the following characteristic absorption bands would be expected in its IR spectrum:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

C-H Stretch (Aromatic): Signals typically appearing above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals typically appearing just below 3000 cm⁻¹, corresponding to the methylene (B1212753) groups of the morpholine (B109124) ring.

C=C Stretch (Aromatic): One or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretch (Phenol): A strong band around 1200-1260 cm⁻¹.

C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

C-Br Stretch: A band in the 500-600 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound (Hypothetical)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| Phenolic C-O stretch | 1200 - 1260 | Strong |

| Aliphatic C-N stretch | 1000 - 1250 | Medium |

| Aliphatic C-O-C stretch | 1070 - 1150 | Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

Raman Spectroscopy

Specific Raman spectroscopy data for this compound is not available in the reviewed literature.

Raman spectroscopy would provide complementary information to IR spectroscopy. Key expected features in the Raman spectrum of this compound would include:

Aromatic Ring Vibrations: Strong bands corresponding to the symmetric stretching of the benzene (B151609) ring.

C-Br Stretch: A strong signal for the carbon-bromine bond, which is often more intense in Raman than in IR.

Skeletal Vibrations: Signals corresponding to the vibrations of the morpholine ring structure.

Raman spectroscopy is particularly useful for studying molecular structure and is sensitive to the symmetry of the molecule. The technique is generally less sensitive to polar functional groups like the hydroxyl group compared to IR spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of a molecule with extremely high accuracy, typically to within a few parts per million. This precision allows for the determination of the exact elemental composition of the parent ion, distinguishing it from other molecules that may have the same nominal mass. For this compound (C₁₀H₁₂BrNO₂), HRMS can confirm its molecular formula by matching the experimentally measured mass to the theoretically calculated exact mass.

Modern mass analyzers can achieve resolutions that allow for the analysis of complex mixtures without prior separation. indexcopernicus.com The presence of the bromine atom is particularly significant, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion (M) and its M+2 peak, which will have nearly equal intensity, providing a clear signature for a monobrominated compound. whitman.edumiamioh.edu

| Isotopologue Formula | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₁₀H₁₂⁷⁹BrNO₂ | 257.0048 | 100.0 |

| C₁₀H₁₂⁸¹BrNO₂ | 259.0028 | 97.3 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. When subjected to electron ionization (EI) in a GC-MS system, this compound would undergo predictable fragmentation, yielding a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern is dictated by the molecule's functional groups. whitman.edu Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: The bonds adjacent to the nitrogen atom in the morpholine ring are susceptible to cleavage, a common fragmentation pathway for amines. libretexts.org

Loss of Bromine: Cleavage of the carbon-bromine bond would result in a significant peak at M-79 or M-81. miamioh.edu

Aromatic Ring Fragmentation: The presence of the aromatic ring typically results in a prominent molecular ion peak. whitman.edu Fragmentation may also involve the loss of small neutral molecules like CO or C₂H₂.

Morpholine Ring Fragmentation: The morpholine ring can undergo cleavage to produce characteristic fragment ions.

| m/z Value | Potential Fragment Identity | Proposed Fragmentation Pathway |

|---|---|---|

| 257/259 | [C₁₀H₁₂BrNO₂]⁺ | Molecular Ion (M⁺) |

| 178 | [M - Br]⁺ | Loss of a bromine radical |

| 172/174 | [C₄H₇BrNO]⁺ | Cleavage of the bond between the phenol (B47542) ring and morpholine nitrogen |

| 86 | [C₄H₈NO]⁺ | Fragment corresponding to the morpholine ring after alpha-cleavage |

X-ray Crystallography for Solid-State Structural Determination

For a compound like this compound, growing a suitable single crystal is the first critical step. ub.edu Once a diffraction-quality crystal is obtained, single-crystal X-ray diffraction (SCXRD) analysis can be performed. nih.gov This technique has been used to elucidate the structures of numerous related brominated and phenolic compounds. sibran.rudoi.org

The experiment yields a set of crystallographic data that defines the unit cell—the basic repeating unit of the crystal—and the positions of all atoms within it. While the specific crystal structure of this compound is not publicly documented, a typical output of such an analysis is presented in the table below, based on data for analogous organic molecules. mdpi.com

| Crystallographic Parameter | Typical Value / Description |

|---|---|

| Chemical Formula | C₁₀H₁₂BrNO₂ |

| Formula Weight | 258.11 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 8.5 - 9.5 |

| b (Å) | e.g., 10.0 - 11.0 |

| c (Å) | e.g., 12.5 - 13.5 |

| β (°) | e.g., 95.0 - 105.0 |

| Volume (ų) | e.g., 1100 - 1300 |

| Z (Molecules per unit cell) | 4 |

| R-factor (%) | < 5 |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. mdpi.comdntb.gov.ua Understanding these interactions is crucial as they influence the material's physical properties. nih.govchemrxiv.org For this compound, several key interactions would be expected to direct its supramolecular architecture.

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | Phenolic -OH | Morpholine N or O | Primary determinant of crystal packing |

| Halogen Bond | Aromatic C-Br | O, N, or π-system | Directional interaction influencing packing motif |

| π-π Stacking | Phenol Ring | Phenol Ring | Contributes to stabilization through orbital overlap |

| C-H···π Interaction | Aliphatic C-H | Phenol Ring | Weak interaction that helps optimize packing density |

Advanced Spectroscopic Techniques for Conformational and Electronic Structure Probing

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring these aspects. nih.gov DFT calculations can be used to:

Determine Conformational Isomers: By calculating the potential energy surface associated with the rotation around the C-N bond connecting the two rings, the most stable conformations (rotamers) can be identified.

Analyze Electronic Structure: DFT can generate molecular orbital diagrams, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between these orbitals provides insight into the molecule's chemical reactivity and electronic transitions.

Map Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map can be calculated to visualize the electron density distribution across the molecule. nih.gov This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. For this compound, the MEP would likely show a negative potential around the phenolic oxygen and a positive potential around the hydroxyl hydrogen, consistent with their roles in hydrogen bonding.

These theoretical calculations, when correlated with experimental data from techniques like UV-Vis and NMR spectroscopy, provide a comprehensive understanding of the molecule's structure and behavior at an electronic level. doi.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The absorption of ultraviolet and visible light by a molecule is associated with the promotion of electrons from a ground state to a higher energy excited state. shu.ac.uk In organic molecules, the electrons involved are typically those in σ (sigma) bonds, π (pi) bonds, and non-bonding (n) orbitals. The electronic transitions commonly observed include n→π, π→π, n→σ, and σ→σ. uzh.chtanta.edu.eg

For a molecule like this compound, which contains a substituted benzene ring (a chromophore), lone pairs on the oxygen and nitrogen atoms, one would theoretically expect to observe π→π* transitions associated with the aromatic system and possibly n→π* transitions. youtube.comlibretexts.org The presence of substituents on the benzene ring—the bromo, hydroxyl, and morpholino groups—would be expected to influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). These effects are known as bathochromic (red shift) or hypsochromic (blue shift) shifts.

However, without experimental data from peer-reviewed studies on this compound or its close analogs, any discussion of its specific UV-Vis spectrum, including λmax values and the electronic transitions responsible for these absorptions, would be purely speculative. No data tables of its UV-Vis spectroscopic findings can be generated.

Circular Dichroism (CD) Spectroscopy for Chiral Information (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. nih.gov For a molecule to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image.

The structure of this compound itself is not inherently chiral. The morpholine ring can undergo conformational inversion, and unless a chiral center is introduced or the molecule is placed in a chiral environment, it would not exhibit a CD spectrum.

If an analog of this compound were synthesized with a chiral center (for example, by substitution on the morpholine ring), it would be expected to be CD active. The resulting CD spectrum would provide valuable information about the stereochemistry and conformation of the molecule. researchgate.netresearchgate.net However, no such studies or data for chiral analogs of this compound have been found in the scientific literature. Therefore, no data or analysis regarding its chiroptical properties can be presented.

Computational Chemistry and Theoretical Studies of 5 Bromo 2 Morpholinophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. These calculations provide a basis for understanding a molecule's stability, reactivity, and spectroscopic properties.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-Bromo-2-morpholinophenol, DFT calculations, often using a basis set such as 6-311++G(d,p), can predict key structural parameters. This process computationally "builds" the molecule and adjusts its bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

The resulting optimized structure reveals the spatial relationship between the brominated phenol (B47542) ring and the morpholine (B109124) substituent. Key parameters would include the planarity of the phenyl ring, the chair or boat conformation of the morpholine ring, and the orientation of the hydroxyl group. The total energy calculated for this optimized structure is a measure of the molecule's thermodynamic stability.

Interactive Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: The following data is illustrative of typical results from DFT calculations and is not from a specific study on this molecule.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

|---|---|---|---|---|

| Bond Length | C-Br | - | - | ~1.90 Å |

| Bond Length | O-H | - | - | ~0.97 Å |

| Bond Length | C(phenyl)-N(morpholine) | - | - | ~1.40 Å |

| Bond Angle | C-O-H | - | - | ~109.5° |

| Dihedral Angle | C-C-N-C | - | - | Variable (describes ring puckering) |

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. The energy gap (ΔE = ELUMO – EHOMO) between these two orbitals is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen and nitrogen atoms, while the LUMO may be distributed across the aromatic system.

Interactive Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are examples and would be determined by specific DFT calculations.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.8 eV | Region of nucleophilicity (electron donation) |

| LUMO | -1.2 eV | Region of electrophilicity (electron acceptance) |

| Energy Gap (ΔE) | 4.6 eV | Indicator of chemical stability and reactivity |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor areas), susceptible to nucleophilic attack.

For this compound, an EPS map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and morpholine groups and the bromine atom due to their high electronegativity. Positive potential (blue) would be expected around the hydroxyl hydrogen atom, making it a potential hydrogen bond donor. This visualization is invaluable for predicting non-covalent interactions and identifying reactive sites.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations identify the most stable, static structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility. An MD simulation of this compound, typically in a simulated solvent environment, would reveal how the molecule behaves in a more realistic setting.

Key findings from an MD simulation would include:

Conformational Flexibility: Analysis of the puckering of the morpholine ring (e.g., transitions between chair and boat forms).

Rotational Barriers: The energy required for rotation around the C(phenyl)-N(morpholine) bond, which determines the orientation of the two ring systems relative to each other.

Solvent Interactions: How the molecule interacts with surrounding solvent molecules, particularly through hydrogen bonding at the hydroxyl group.

Quantum Chemical Descriptors and Reactivity Predictions

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These descriptors, derived within the framework of conceptual DFT, provide a quantitative basis for predicting chemical behavior.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ ≈ -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

These descriptors help classify this compound's reactivity profile, indicating whether it is more likely to act as an electron donor or acceptor in chemical reactions.

Interactive Table 3: Calculated Quantum Chemical Descriptors (Illustrative) Note: Values are derived from the illustrative FMO energies in Table 2.

| Descriptor | Formula | Illustrative Value | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.3 eV | Indicates moderate stability |

| Chemical Softness (S) | 1 / η | 0.43 eV-1 | Indicates moderate reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.5 eV | Represents electron-attracting tendency |

| Electrophilicity Index (ω) | χ² / (2η) | 2.66 eV | Quantifies electrophilic character |

Structure-Property Relationship Modeling for this compound Systems

Structure-Property Relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate a molecule's structural or computational properties with its macroscopic properties, such as biological activity or solubility. The computational descriptors generated for this compound (e.g., HOMO/LUMO energies, dipole moment, surface area, and quantum chemical descriptors) can be used as variables in these models.

By synthesizing and testing a series of related compounds (analogs of this compound), a mathematical model can be developed. For instance, a QSAR study might reveal that a compound's biological activity is positively correlated with its HOMO energy and negatively correlated with its molecular volume. Such models are predictive tools that can guide the design of new molecules with enhanced properties, reducing the need for extensive trial-and-error synthesis and testing.

Chemical Reactivity and Derivatization of 5 Bromo 2 Morpholinophenol

Reactivity of the Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Aryl bromides are common substrates for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming new C-C bonds. youtube.com These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.orgyoutube.com

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com For 5-Bromo-2-morpholinophenol, a Suzuki reaction would be expected to replace the bromine atom with various aryl, heteroaryl, or vinyl groups, depending on the boronic acid used. nih.govbeilstein-journals.orgillinois.edu The reaction is highly valued for its tolerance of a wide range of functional groups. youtube.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org Applying this to this compound would likely result in the formation of a stilbene-like derivative, where the bromine is replaced by a vinyl group. nih.gov

Sonogashira Reaction: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base like an amine. wikipedia.orgorganic-chemistry.org This method would be used to introduce an alkynyl substituent at the position of the bromine atom on the this compound ring. researchgate.netresearchgate.net

Below is a representative table of potential products from these reactions.

| Reaction | Coupling Partner | Potential Product Structure | Catalyst/Conditions |

| Suzuki | Phenylboronic acid | 5-Phenyl-2-morpholinophenol | Pd(0) catalyst, Base |

| Heck | Styrene | 5-(2-phenylvinyl)-2-morpholinophenol | Pd catalyst, Base |

| Sonogashira | Phenylacetylene | 5-(2-phenylethynyl)-2-morpholinophenol | Pd catalyst, Cu(I) cocatalyst, Amine base |

Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. libretexts.orgmdpi.com

In the case of this compound, the morpholino and hydroxyl groups are electron-donating, which deactivates the ring toward nucleophilic attack. Therefore, SNAr reactions at the bromine position are generally not expected to occur under standard conditions. For such a reaction to proceed, harsh conditions or the presence of a strong electron-withdrawing group elsewhere on the ring would likely be necessary. nih.gov

Reductive Debromination Studies

Reductive debromination is a process that replaces a bromine atom with a hydrogen atom. This can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or using reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. google.com For this compound, this reaction would yield 2-morpholinophenol (B1351176). This process can be useful in synthetic pathways where the bromine atom serves as a directing group or a temporary placeholder before being removed in a final step.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is acidic and can act as a nucleophile, making it a prime site for etherification and esterification reactions.

Etherification Reactions

Etherification of the phenolic hydroxyl group can be accomplished through various methods, most commonly the Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. rsc.orgrsc.org

Example Reaction: Treating this compound with a base followed by an alkyl halide (e.g., methyl iodide) would yield the corresponding O-alkylated product, 5-bromo-2-morpholinoanisole.

A summary of potential etherification products is presented below.

| Reagent | Base | Potential Product |

| Methyl iodide | K₂CO₃ | 5-Bromo-1-methoxy-2-morpholinobenzene |

| Ethyl bromide | NaH | 5-Bromo-1-ethoxy-2-morpholinobenzene |

| Benzyl chloride | K₂CO₃ | 5-Bromo-1-(benzyloxy)-2-morpholinobenzene |

Esterification Reactions

Phenols can be converted to esters by reacting them with carboxylic acids or, more commonly, with more reactive carboxylic acid derivatives like acid chlorides or anhydrides. researchgate.net This reaction is often carried out in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct (e.g., HCl) and to activate the phenol.

Example Reaction: The reaction of this compound with acetyl chloride in the presence of pyridine would yield the acetate (B1210297) ester, (4-bromo-2-morpholinophenyl) acetate.

| Reagent | Base | Potential Product |

| Acetyl chloride | Pyridine | (4-Bromo-2-morpholinophenyl) acetate |

| Benzoyl chloride | Pyridine | (4-Bromo-2-morpholinophenyl) benzoate |

| Acetic anhydride (B1165640) | Pyridine | (4-Bromo-2-morpholinophenyl) acetate |

Chelation and Complexation Studies

The presence of a phenolic hydroxyl group ortho to the morpholine (B109124) substituent suggests that this compound may act as a chelating agent, capable of forming coordination complexes with various metal ions. The oxygen of the hydroxyl group and the nitrogen of the morpholine ring can potentially act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal center.

Table 1: Potential Metal Chelation of this compound

| Functional Group | Potential Coordinating Atom | Role in Chelation |

|---|---|---|

| Phenolic Hydroxyl | Oxygen | Primary binding site, likely after deprotonation. |

| Morpholine | Nitrogen | Secondary binding site, forming a five-membered chelate ring. |

Further experimental studies, such as potentiometric titrations and spectroscopic analyses (UV-Vis, IR, NMR), would be necessary to determine the stability constants, coordination modes, and structural characteristics of metal complexes with this compound.

Transformations of the Morpholine Ring System

The morpholine ring in this compound is a versatile handle for further chemical modifications, primarily through reactions involving the nitrogen atom.

The secondary amine character of the morpholine nitrogen, although somewhat attenuated by its attachment to the phenyl ring, allows for N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen atom of the morpholine ring can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the formed acid. The N-alkylation of morpholine with alcohols has been reported in the gas-solid phase over a CuO–NiO/γ–Al2O3 catalyst. researchgate.netresearchgate.net This suggests that similar conditions could potentially be applied to this compound, although the presence of the phenolic hydroxyl group might require a protection strategy to avoid O-alkylation as a competing reaction. Methods for preparing N-substituted morpholines often involve the reaction of morpholine with a halogenated hydrocarbon in the presence of a basifier. google.com

N-Acylation: The morpholine nitrogen can also undergo acylation with acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives. These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. For instance, the preparation of N-acetyl morpholine can be achieved through the reaction of morpholine with ketene (B1206846) or via a chloracetyl method. google.com The reactivity of the morpholine nitrogen in this compound towards acylation would be influenced by the electronic effects of the substituted phenyl ring.

Table 2: Representative N-Alkylation and N-Acylation Reactions for Morpholine

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | N-Alkyl morpholinium salt |

| N-Alkylation | Alcohol, Catalyst | N-Alkyl morpholine |

| N-Acylation | Acyl chloride, Base | N-Acyl morpholine |

The morpholine ring is generally a stable heterocyclic system. Ring-opening reactions of N-aryl morpholines are not common under standard laboratory conditions. The stability of the morpholine ring is contrasted with more strained systems like azetidines, where intramolecular ring-opening can be a decomposition pathway. nih.gov The electron-withdrawing nature of the morpholine oxygen is suggested to reduce the nucleophilicity of the nitrogen, which could contribute to the ring's stability. nih.gov While some morpholine derivatives can undergo ring-opening under specific and often harsh conditions, such as high temperature in the presence of certain catalysts, there is no direct evidence to suggest that this compound would readily undergo such reactions. researchgate.net

Multicomponent Reactions Incorporating this compound Scaffold

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. The structural features of this compound, particularly the phenolic hydroxyl group and the secondary amine within the morpholine ring (if it were to participate in a reaction that temporarily opens the ring or if the nitrogen were primary), could potentially allow its incorporation into various MCRs.

However, the current literature does not provide specific examples of this compound being used as a scaffold in multicomponent reactions. In principle, the phenolic hydroxyl group could participate in reactions like the Passerini or Ugi reactions if other functionalities were present. Similarly, if the morpholine nitrogen were to act as a nucleophile, it could be involved in MCRs that form new heterocyclic systems. For instance, N-aryl amines can be reactants in multicomponent transformations like the Povarov reaction to form tetrahydroquinolines. rsc.org While speculative, a reaction involving the phenolic aldehyde derivative of this compound could potentially participate in MCRs. The synthesis of N-aryl-4-aryldihydropyridines has been achieved via a multicomponent reaction where an aniline (B41778) replaces ammonium (B1175870) acetate as the nitrogen source. mdpi.com

The exploration of this compound in MCRs represents an open area for future research and could lead to the discovery of novel and structurally diverse molecules with potential applications in various fields of chemistry.

Advanced Research Applications of 5 Bromo 2 Morpholinophenol Scaffolds

Role as a Precursor in Complex Organic Molecule Synthesis

The 5-Bromo-2-morpholinophenol structure is an exemplary precursor for the synthesis of complex organic molecules, primarily due to the strategic placement of its functional groups. The aryl bromide is a particularly powerful handle for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds through modern palladium-catalyzed cross-coupling reactions. libretexts.orgnih.govnih.gov These reactions are fundamental in medicinal chemistry and drug discovery for assembling complex molecular architectures from simpler fragments. researchgate.netmdpi.compsu.edu

Key synthetic transformations enabled by the bromo- group on the scaffold include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) to form new C-C bonds, enabling the attachment of various aryl, heteroaryl, or alkyl groups. libretexts.orgnih.gov

Buchwald-Hartwig Amination: Coupling with amines to form new C-N bonds, a crucial step in the synthesis of many pharmaceutical agents.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are important in creating rigid, linear extensions in molecular structures. nih.gov

The morpholine (B109124) and phenol (B47542) groups also play critical roles. The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve physicochemical properties such as aqueous solubility and to provide a favorable pharmacokinetic profile. jchemrev.comnih.govnih.gov It can act as a hydrogen bond acceptor and its nitrogen atom has a reduced pKa, which influences its behavior in physiological environments. nih.govacs.org The phenolic hydroxyl group can be used as a nucleophile in etherification reactions or as a directing group in further electrophilic aromatic substitutions. This multi-functionality allows for the systematic and modular construction of diverse chemical libraries for screening and lead optimization. nih.gov

Table 1: Potential Cross-Coupling Reactions Using this compound as a Precursor This table is interactive. Click on the headers to sort.

| Reaction Name | Coupling Partner | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | C(sp²) - C(sp²) | Synthesis of biaryl compounds for pharmaceuticals |

| Buchwald-Hartwig | Aniline (B41778) Derivative | C(sp²) - N | Creation of diarylamine structures found in kinase inhibitors |

| Sonogashira | Phenylacetylene | C(sp²) - C(sp) | Building blocks for functional materials or metabolic probes |

| Heck Coupling | Alkene (e.g., Styrene) | C(sp²) - C(sp²) | Formation of stilbene (B7821643) derivatives |

| Stille Coupling | Organostannane | C(sp²) - C(sp²) | Alternative C-C bond formation with high functional group tolerance |

Development of Chemical Probes and Tags

The this compound scaffold is well-suited for the design of sophisticated chemical probes and tags for biological imaging and sensing. nih.govnih.gov Chemical probes are essential tools for visualizing and understanding complex biological processes within living cells. nih.govnih.gov

The morpholine moiety is a key feature for developing probes that target acidic organelles. Due to the basicity of its nitrogen atom, the morpholine group becomes protonated in low-pH environments, such as those found in lysosomes (pH 4.5–5.0). nih.govmdpi.com This "trapping" mechanism allows for the selective accumulation of a probe within these organelles, making the morpholine group an effective lysosome-targeting unit. nih.govmdpi.com

The phenolic portion of the scaffold can serve multiple roles in probe design:

Attachment Point: The hydroxyl group provides a convenient site for conjugating a fluorophore (a light-emitting molecule) or other reporter tags.

Sensing Element: The phenol/phenoxide equilibrium is pH-dependent. This property can be harnessed to create pH-sensitive ("turn-on" or ratiometric) fluorescent probes where the fluorescence properties change in response to the local pH. nih.gov

By combining the lysosome-targeting ability of the morpholine with a pH-sensitive fluorophore attached at the phenol position, researchers can design probes to specifically report on the pH of lysosomes, which is crucial for studying cellular health and diseases like cancer and neurodegenerative disorders. nih.govnih.gov

Table 2: Conceptual Designs for Chemical Probes Based on the this compound Scaffold This table is interactive. Click on the headers to sort.

| Probe Type | Role of Morpholine | Role of Phenol | Target Analyte / Organelle |

|---|---|---|---|

| Lysosomal pH Probe | Targeting and pH sensing (protonation) | Fluorophore attachment and/or pH sensing | Lysosomal pH |

| Enzyme Activity Probe | Solubility and cell permeability | Attachment of an enzyme-cleavable substrate | Specific enzyme activity |

| Biotinylated Tag | Scaffold | Attachment point for biotin | Protein pull-down experiments |

| Metal Ion Sensor | Part of a chelating structure | Part of a chelating structure | Specific metal ions (e.g., Cu²⁺, Zn²⁺) |

Materials Science Applications

The structural features of this compound also lend themselves to applications in materials science, particularly in the synthesis of functional polymers. encyclopedia.pubunipi.it The development of polymers with tailored electronic, optical, or responsive properties is a major focus of modern materials research. digitellinc.com

The aryl bromide functionality is a key starting point for creating polymerizable monomers. Through reactions like Suzuki or Stille coupling, the bromo group can be replaced with vinyl, ethynyl, or other polymerizable groups. This allows the scaffold to be incorporated into the backbones of conjugated polymers, which are the primary materials used in organic electronics. google.com Substitution on the phenylene ring is known to significantly influence the electronic structure and electrochemical properties of the resulting polymer.

The morpholine substituent can confer unique properties to the final polymer. For instance, it can enhance the solubility of otherwise rigid and difficult-to-process conjugated polymers. Furthermore, the pH-responsive nature of the morpholine ring can be used to create "smart" materials that change their properties (e.g., swelling, conductivity) in response to changes in environmental pH. nih.gov Such responsive materials have potential applications in sensors, drug delivery systems, and soft robotics.

Table 3: Potential Polymer Structures Derived from a this compound Monomer This table is interactive. Click on the headers to sort.

| Polymerization Method | Monomer Modification Required | Resulting Polymer Type | Potential Application |

|---|---|---|---|

| Suzuki Polycondensation | Conversion of -Br to a diboronic ester | Poly(phenylene) derivative | Organic Field-Effect Transistors (OFETs) |

| Heck Polycondensation | Conversion of -Br to a divinyl group | Poly(phenylene vinylene) derivative | Organic Light-Emitting Diodes (OLEDs) |

| Electropolymerization | Direct polymerization from the phenol | Conducting polymer film | Electrochemical sensors |

| Ring-Opening Metathesis (ROMP) | Attachment of a norbornene unit | Functionalized polynorbornene | Responsive hydrogels |

Interdisciplinary Research Integrating this compound Structures

The true potential of the this compound scaffold is realized in interdisciplinary research that bridges synthetic chemistry with biology and materials science. The ability to systematically modify the scaffold allows for the creation of tailored molecules to probe complex systems.

In the field of medicinal chemistry and chemical biology , the synthetic accessibility of derivatives (Section 6.1) is paramount. nih.govresearchgate.net Libraries of compounds based on the morpholinophenol core can be synthesized and screened against various biological targets, such as enzymes or receptors. nih.govresearchgate.net Bromophenols are known to possess a range of biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties. mdpi.commdpi.com By combining this bioactive core with the favorable pharmacokinetic properties of the morpholine ring, researchers can develop novel therapeutic leads. jchemrev.comnih.gov

The development of chemical probes (Section 6.2) is inherently interdisciplinary. Synthesizing a novel fluorescent probe requires expertise in organic chemistry, while its application to visualize cellular processes in live cells demands knowledge of cell biology and advanced microscopy techniques. nih.govnih.gov Probes derived from this scaffold could be used to study lysosomal storage disorders or the role of pH in cancer cell metastasis.

Furthermore, the integration of these scaffolds into functional materials (Section 6.3) for biological applications is a growing research area. For example, a conductive polymer functionalized with morpholinophenol units could be used as the active layer in a biosensor, where binding of a biological target at the surface modulates the electronic properties of the material. researchgate.net Similarly, responsive hydrogels functionalized with these structures could be designed for targeted drug delivery, releasing a therapeutic agent only in the acidic environment of a tumor or a specific cellular compartment. nih.gov

Patent Landscape and Innovation in 5 Bromo 2 Morpholinophenol Chemistry

Analysis of Synthetic Routes in Patent Literature

While patents specifically detailing the synthesis of 5-Bromo-2-morpholinophenol are not prevalent, the patent literature for structurally related brominated phenols and morpholine-substituted aromatics provides a clear indication of the likely synthetic strategies that would be employed and protected. The synthesis of such compounds typically involves a multi-step process that prioritizes yield, purity, and industrial scalability. Analysis of patents for analogous compounds, such as 5-bromo-2-methoxyphenol, suggests that a common approach involves the protection of the reactive phenol (B47542) group, followed by regioselective bromination, and subsequent deprotection.

A representative synthetic approach, extrapolated from methodologies for similar compounds, would likely involve the following key transformations:

Protection of the Phenolic Hydroxyl Group: To prevent unwanted side reactions during bromination, the hydroxyl group of a 2-morpholinophenol (B1351176) precursor would first be protected. Common protecting groups mentioned in the patent literature for phenols include acetyl or silyl (B83357) ethers. For instance, reacting the starting phenol with acetic anhydride (B1165640) can yield the corresponding acetate (B1210297) ester.

Regioselective Bromination: The crucial step of introducing a bromine atom at the 5-position of the aromatic ring is typically achieved using a suitable brominating agent. Patent literature for related compounds often cites the use of N-Bromosuccinimide (NBS) or elemental bromine in the presence of a catalyst. The choice of solvent and reaction conditions is critical to ensure high regioselectivity, directing the bromine to the position para to the activating hydroxyl group (or its protected form) and meta to the morpholine (B109124) substituent.

Deprotection: The final step involves the removal of the protecting group to reveal the free phenolic hydroxyl group, yielding this compound. This is often accomplished by hydrolysis under acidic or basic conditions, depending on the nature of the protecting group used.

The table below summarizes common reactants and conditions found in the patent literature for key synthetic steps applicable to the synthesis of this compound and its precursors.

| Reaction Step | Starting Material Example | Reagents and Catalysts | Typical Solvents | Key Objective |

| Hydroxyl Protection | 2-Methoxyphenol | Acetic anhydride, Sulfuric acid (catalyst) | Dichloromethane (B109758), Toluene (B28343) | Prevent oxidation and side-reactions during bromination. |

| Bromination | Protected Phenol | N-Bromosuccinimide (NBS), Elemental Bromine (Br2), Iron powder (catalyst) | Acetic acid, Dichloromethane | Achieve high regioselectivity for the 5-position. |

| Deprotection | Protected 5-Bromo-phenol | Sodium bicarbonate solution, Hydrochloric acid | Methanol, Water | Efficiently remove the protecting group with high yield. |

Emerging Patent Applications for Derivatives and Uses

Recent patent activity indicates a growing interest in the derivatives of this compound and related morpholine-containing scaffolds. These applications primarily focus on the development of novel therapeutic agents, leveraging the unique physicochemical properties imparted by the morpholine and bromophenol moieties. The morpholine group is a well-established pharmacophore known to improve aqueous solubility and metabolic stability, while the brominated phenyl ring can enhance binding affinity to biological targets through halogen bonding and other interactions.

Emerging patent applications highlight the utility of these derivatives in several key therapeutic areas:

Oncology: A significant number of patents describe morpholine-substituted phenyl derivatives as inhibitors of protein kinases, which are crucial targets in cancer therapy. For example, patent applications disclose compounds with similar core structures for the treatment of cancers driven by mutations in the Epidermal Growth Factor Receptor (EGFR). These molecules are designed to selectively target mutant forms of the enzyme, thereby reducing the side effects associated with inhibiting the wild-type protein.

Neurological Disorders: The morpholinophenol scaffold is also being explored for its potential in treating central nervous system (CNS) disorders. Patents in this domain often claim compounds with affinity for specific neurotransmitter receptors or transporters. The ability of the morpholine group to potentially improve blood-brain barrier penetration makes this class of compounds attractive for CNS drug discovery.

The table below provides an overview of representative patent applications and the disclosed therapeutic targets for derivatives related to this compound.

| Patent Application (Example) | Derivative Class | Disclosed Therapeutic Target/Use | Potential Indication |

| EP 4212522 A1 | Substituted Pyrimidinyl-amino Compounds | EGFR Mutant Kinase Inhibition | Non-Small Cell Lung Cancer |

| AU 770520 B2 | Morpholinone and Morpholine Derivatives | Adrenergic Receptor Modulation | Central Nervous System Disorders |

These emerging applications underscore the versatility of the this compound chemical space as a source of novel drug candidates with diverse therapeutic potential.

Strategic Patenting in Related Chemical Spaces

The patenting strategies employed for compounds within the broader morpholinophenol chemical space are multifaceted and aim to establish a robust intellectual property portfolio. A primary strategy involves securing a composition of matter patent, which provides the broadest protection for a novel chemical entity. This initial patent is often followed by a series of secondary patents designed to extend the commercial exclusivity of a promising drug candidate. This practice, sometimes referred to as "evergreening," is a common feature of pharmaceutical patent strategy.

Key strategic patenting approaches observed in this chemical space include:

Markush Claims: Initial patent applications often utilize Markush structures in their claims. This allows applicants to claim a large number of structurally related compounds in a single patent, encompassing not only the specific compounds they have synthesized but also a vast array of potential derivatives. This approach can create a significant barrier to entry for competitors seeking to develop similar molecules.

Patents on Intermediates and Synthetic Processes: Companies may file patents on novel synthetic intermediates or improved manufacturing processes. Protecting a key intermediate in the synthesis of a final active pharmaceutical ingredient (API) can effectively block competitors from using that route, even if the patent on the final compound has expired. Process patents can protect more efficient or cost-effective methods of production.

Formulation and Method-of-Use Patents: As a compound progresses through clinical development, further patents may be filed to protect specific formulations (e.g., tablets, capsules, injectables) or new medical uses. A method-of-use patent can protect the application of a known compound for treating a different disease, thereby opening up new markets and extending patent protection.

Polymorph Patents: Pharmaceutical compounds can often exist in different crystalline forms, known as polymorphs. These polymorphs can have different physical properties, such as solubility and stability, which can affect a drug's performance. Companies often seek patent protection for specific, therapeutically advantageous polymorphs of their drug substances.

These strategic patenting practices are essential for protecting the significant investment required for drug discovery and development and are a defining feature of the innovation landscape in the morpholinophenol and related chemical spaces.

Methodological Considerations in 5 Bromo 2 Morpholinophenol Research

Analytical Techniques for Reaction Monitoring and Product Quantification

The synthesis of substituted phenols and related compounds requires robust analytical techniques to monitor the reaction's progress and accurately quantify the final product. While specific literature on 5-Bromo-2-morpholinophenol is not extensively detailed, standard analytical practices for similar substituted phenols would be employed. nih.govresearchgate.netoregonstate.edu

Reaction Monitoring: During the synthesis of brominated phenolic compounds, real-time monitoring is crucial to determine reaction endpoints, identify the formation of intermediates, and minimize the generation of impurities. Spectroscopic methods are often utilized for this purpose. For instance, synthesis procedures for related compounds like 5-bromo-2-chlorophenol (B68879) confirm product identity using Nuclear Magnetic Resonance (¹H-NMR) and Mass Spectrometry (MS). chemicalbook.com These techniques provide detailed structural information and confirm the molecular weight of the synthesized compound.

Product Quantification: Once the synthesis is complete, accurate quantification of the this compound yield is essential. This is typically achieved through a combination of chromatographic and spectroscopic methods. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be a powerful tool for determining the purity and quantity of the final product without the need for a reference standard of the compound itself, by using an internal standard of known concentration.

Below is a table summarizing analytical techniques applicable to the study of this compound, based on methods used for analogous compounds.

| Analytical Technique | Application in this compound Research | Purpose |

| ¹H-NMR Spectroscopy | Structural elucidation and purity assessment | Confirms the chemical structure by analyzing the magnetic properties of atomic nuclei. |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Measures the mass-to-charge ratio of ions to identify and quantify molecules. |

| HPLC-DAD/MS | Quantification and impurity profiling | Separates the target compound from byproducts and allows for accurate quantification. mdpi.com |

| Gas Chromatography (GC-MS) | Analysis of volatile precursors or degradation products | Separates and analyzes compounds that can be vaporized without decomposition. nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Functional group identification | Identifies the presence of key functional groups (e.g., -OH, C-N, C-Br) in the molecule. |

Chromatographic Separation Methods (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the purification and analysis of this compound, separating it from starting materials, reagents, and reaction byproducts. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis and purification of bromophenolic compounds. researchgate.netnih.gov For this compound, a reverse-phase HPLC method would likely be effective. This would involve a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net A Diode Array Detector (DAD) can provide UV-Vis spectra for peak identification, while coupling HPLC with a Mass Spectrometer (HPLC-MS) offers higher selectivity and sensitivity for both identification and quantification. nih.gov Method development would involve optimizing parameters such as the column type, mobile phase composition, gradient, and flow rate to achieve baseline separation of the target compound from any impurities. mdpi.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While phenols can be analyzed by GC, derivatization is often required to increase their volatility and prevent peak tailing. For compounds containing a morpholine (B109124) moiety, GC-Mass Spectrometry (GC-MS) has been effectively used for quantification, sometimes involving a derivatization step to produce a more volatile and stable analyte. nih.govnih.govresearchgate.net If this compound possesses sufficient thermal stability, a high-temperature capillary column could be used for its separation and analysis. The mass spectrometer detector would provide definitive identification based on the compound's mass spectrum and fragmentation pattern.

The following table outlines potential parameters for chromatographic separation of this compound.

| Method | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Typical Application |

| HPLC | Reverse-Phase (e.g., C18, C8) | Acetonitrile/Water or Methanol/Water mixture | DAD or MS | Purity analysis, quantification, and preparative purification |

| GC | Polar capillary column (e.g., wax-based) | Inert gas (e.g., Helium, Nitrogen) | MS or FID | Analysis of purity and detection of volatile impurities |

Green Chemistry Metrics and Sustainability Assessments in Synthesis

The principles of green chemistry are increasingly important in modern chemical synthesis to minimize environmental impact. nih.govchemrxiv.orgchemrxiv.org The synthesis of this compound can be evaluated using various green chemistry metrics to assess its sustainability. ajgreenchem.comeuropub.co.uk

Green Chemistry Metrics: Several metrics can be applied to quantify the "greenness" of a synthetic route. These metrics focus on resource efficiency and waste reduction.

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. A higher atom economy indicates a more efficient process with less waste.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI signifies a more sustainable and less wasteful process.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the product. A lower E-Factor is indicative of a greener process.

Recent advancements in the synthesis of morpholines and substituted phenols have focused on developing more environmentally friendly protocols, such as using greener solvents and developing one-pot reaction sequences to reduce waste and energy consumption. ajgreenchem.comrsc.org

The table below provides a summary of key green chemistry metrics and their relevance to the synthesis of this compound.

| Green Metric | Formula | Ideal Value | Significance for Synthesis |

| Atom Economy | (MW of product / Σ MW of reactants) x 100% | High (approaching 100%) | Measures the efficiency of reactant incorporation into the final product. |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | Low (approaching 1) | Provides a comprehensive view of all materials used, including solvents and workup chemicals. |

| E-Factor | Total waste (kg) / Product (kg) | Low (approaching 0) | Directly quantifies the amount of waste produced per unit of product. |

By carefully considering these analytical, chromatographic, and green chemistry aspects, researchers can develop robust, efficient, and sustainable methods for the synthesis and study of this compound.

Future Perspectives and Unexplored Avenues for 5 Bromo 2 Morpholinophenol Research

Exploration of Novel Synthetic Pathways

While direct, large-scale synthesis of 5-Bromo-2-morpholinophenol is not extensively documented, several plausible and innovative synthetic routes can be envisioned based on established organic chemistry principles. The exploration of these pathways is a critical first step toward unlocking the compound's potential.

Future synthetic research could focus on:

Direct Bromination of 2-morpholinophenol (B1351176): A straightforward approach involves the electrophilic aromatic substitution of 2-morpholinophenol. The directing effects of the hydroxyl and morpholino groups would need to be carefully controlled to achieve regioselectivity for the desired 5-bromo isomer. The use of various brominating agents and catalysts could be systematically investigated to optimize yield and purity.